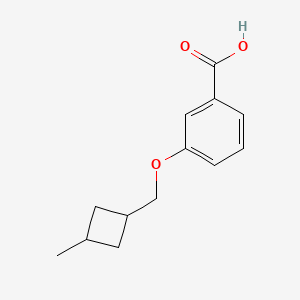
3-((3-Methylcyclobutyl)methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methylcyclobutyl)methoxy)benzoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol This compound features a benzoic acid core substituted with a 3-methoxy group and a 3-methylcyclobutyl group attached via a methoxy linkage
Méthodes De Préparation
The synthesis of 3-((3-Methylcyclobutyl)methoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the etherification of 3-methoxybenzoic acid with 3-methylcyclobutylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. For example, the use of cobalt manganese bromine composite catalysts has been reported for similar compounds, providing a cleaner and more cost-effective production process .
Analyse Des Réactions Chimiques
3-((3-Methylcyclobutyl)methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
3-((3-Methylcyclobutyl)methoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-((3-Methylcyclobutyl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
3-((3-Methylcyclobutyl)methoxy)benzoic acid can be compared to other methoxybenzoic acids, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. These compounds share a similar benzoic acid core but differ in the position and nature of their substituents. The presence of the 3-methylcyclobutyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 3-Hydroxybenzoic acid
- 3-Methylbenzoic acid
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-[(3-methylcyclobutyl)methoxy]benzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-5-10(6-9)8-16-12-4-2-3-11(7-12)13(14)15/h2-4,7,9-10H,5-6,8H2,1H3,(H,14,15) |
Clé InChI |
DVJYQCKNHGPBBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)COC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


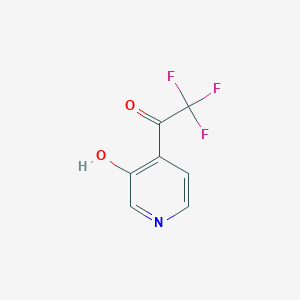
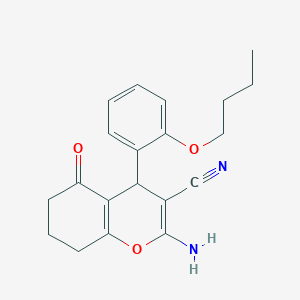
![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)
![N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)

![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)

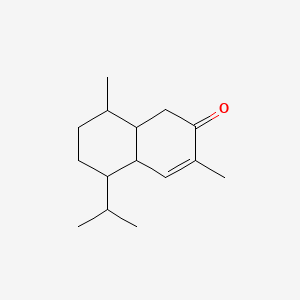
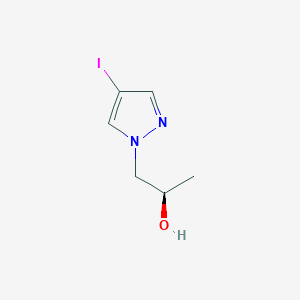
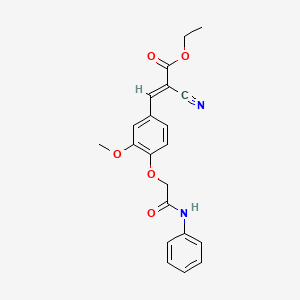

![2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12995311.png)
